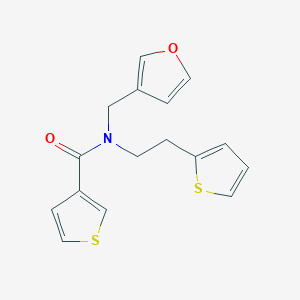

![molecular formula C12H11N2NaO2 B2966248 1-环丁基-1H-苯并[d]咪唑-2-羧酸钠 CAS No. 2197054-94-5](/img/structure/B2966248.png)

1-环丁基-1H-苯并[d]咪唑-2-羧酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

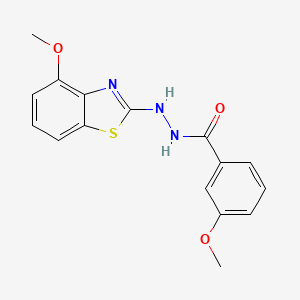

- It appears as a white or colorless solid .

- The imidazole ring in its structure exhibits excellent solubility in water and other polar solvents .

Synthesis Analysis

The compound was designed , in silico ADMET predicted , and synthesized as part of a study on novel antimycobacterial agents. Researchers explored imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives. Four series of analogues were synthesized, characterized, and evaluated for in vitro antitubercular activity. Notably, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 displayed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra, while maintaining low cellular toxicity .

Physical And Chemical Properties Analysis

科学研究应用

DNA 中的金属介导碱基配对

咪唑-4-羧酸盐的衍生物 1,2-二脱氧-1-(4-羧咪唑-1-基)-d-呋喃核糖的钠盐已被用于 DNA 中的金属介导碱基配对。该化合物在结构上被表征为其钠盐,已显示出形成稳定的 Cu(II) 介导的碱基对,显着增加了双链熔解温度。这代表了核酸化学和分子生物学领域的一种新方法 (Sandmann 等人,2019 年)。

催化和化学改性

咪唑衍生物的钠盐形式,例如钠蒙脱石粘土,已用于固定酸性离子液体。这种改性的 Na+-蒙脱石已被证明可有效催化胺和醇的甲酰化,证明了其在有机合成和工业化学中的用途 (Shirini 等人,2016 年)。

抗菌应用

1-环丁基-1H-苯并[d]咪唑-2-羧酸钠的衍生物已被设计为新型苯并咪唑-恶二唑杂化分子。这些化合物已显示出有效的抗菌和抗结核活性,表明它们在治疗细菌感染中作为治疗剂的潜力 (Shruthi 等人,2016 年)。

有机化合物的合成

咪唑衍生物的钠盐在各种合成过程中发挥了重要作用。例如,1,2,4,5-四(烷基和芳基氨基)苯及其环化成苯双(咪唑鎓)盐的新有机化合物的合成,突出了这些化合物在新化学实体开发中的作用 (Khramov 等人,2006 年)。

电化学研究

在电化学应用中,苯并咪唑衍生物已与 3,4-乙撑二氧噻吩共聚,用于电化学研究。这证明了 1-环丁基-1H-苯并[d]咪唑-2-羧酸钠衍生物在先进材料科学中的潜力,特别是在制造具有新型电化学特性的材料方面 (Soylemez 等人,2015 年)。

安全和危害

作用机制

The mode of action of a benzo[d]imidazole derivative would depend on its specific chemical structure and the functional groups it contains. Some benzo[d]imidazole derivatives have been found to have antimycobacterial activity . In such cases, the compound might interact with a specific target in the Mycobacterium tuberculosis organism, leading to inhibition of the organism’s growth .

The biochemical pathways affected by the compound would also depend on its specific target. For example, if the target is an enzyme involved in a critical metabolic pathway of the organism, then inhibition of this enzyme by the compound would disrupt the pathway, leading to downstream effects such as inhibition of the organism’s growth .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on factors such as its chemical structure, solubility, stability, and the route of administration. These properties would influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The result of the compound’s action would be observed at the molecular and cellular levels. For example, if the compound has antimycobacterial activity, the result might be inhibition of the growth of Mycobacterium tuberculosis .

The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target, or affect its stability and hence its efficacy .

属性

IUPAC Name |

sodium;1-cyclobutylbenzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2.Na/c15-12(16)11-13-9-6-1-2-7-10(9)14(11)8-4-3-5-8;/h1-2,6-8H,3-5H2,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWNZZVMVUNIQX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C3=CC=CC=C3N=C2C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 1-cyclobutyl-1H-benzo[d]imidazole-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

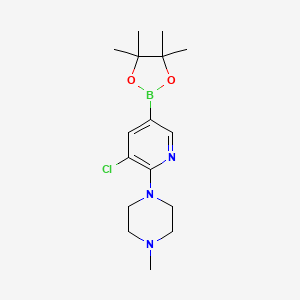

![Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate](/img/structure/B2966168.png)

![3-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2966174.png)

![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2966175.png)

![5-(4-methoxybenzyl)-N-(3-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2966178.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2966181.png)

![9-(4-ethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966182.png)

![2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2966183.png)

![1-[(4-Bromophenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole](/img/structure/B2966185.png)